molecular formula C46H38O8 B3178926 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid CAS No. 868046-56-4

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid

Cat. No.: B3178926
CAS No.: 868046-56-4
M. Wt: 718.8 g/mol
InChI Key: IUJFLVSTXVUAGV-UHFFFAOYSA-N
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Description

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is a complex organic compound characterized by its multiple carboxyphenyl and trimethylphenyl groups. This compound is notable for its intricate structure, which includes multiple aromatic rings and carboxylic acid functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where aromatic rings are acylated using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by oxidation reactions to introduce carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carboxylic acids to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The aromatic rings provide a rigid framework that can facilitate specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is unique due to its multiple trimethylphenyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural complexity can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H38O8/c1-23-37(29-7-15-33(16-8-29)43(47)48)25(3)41(26(4)38(23)30-9-17-34(18-10-30)44(49)50)42-27(5)39(31-11-19-35(20-12-31)45(51)52)24(2)40(28(42)6)32-13-21-36(22-14-32)46(53)54/h7-22H,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJFLVSTXVUAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)C(=O)O)C)C5=CC=C(C=C5)C(=O)O)C)C)C6=CC=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Reactant of Route 2
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Reactant of Route 4
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Reactant of Route 5
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Reactant of Route 6
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid

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